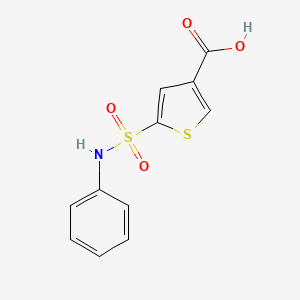

5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a phenylsulfamoyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene and Moldb provide this compound in various purities and quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfamoyl group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes involved in inflammation and cancer progression. They may also interact with voltage-gated sodium channels, leading to their potential use as anesthetics and analgesics .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylsulfamoyl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.

Biological Activity

5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid is an organic compound notable for its unique structural features, which include a thiophene ring, a carboxylic acid group, and a phenylsulfamoyl substituent. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The compound can be represented by the molecular formula C11H10N2O3S, indicating the presence of nitrogen and sulfur within its structure. The thiophene moiety is recognized for its aromatic characteristics, while the carboxylic acid enhances reactivity in biochemical contexts. The sulfamoyl group is known to influence biological interactions significantly.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various bacterial strains. For instance, compounds with similar thiophene structures have shown effectiveness against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 64 μg/mL .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways. Notably, it has been suggested that it could inhibit protein-tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and immune responses . Inhibitors of PTPs have been linked to therapeutic effects in autoimmune diseases and cancer treatment.

- Potential as HCV Inhibitors : Structural analogs of thiophene derivatives have been identified as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase. This suggests that this compound may also possess antiviral properties, warranting further investigation into its efficacy against viral infections .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 2-Amino-5-phenyl-thiophene-3-carboxylic acid | Contains an amino group instead of sulfamoyl | Exhibits different biological activities due to amino functionality |

| Thiophene-2-carboxylic acid | Lacks sulfamoyl group | Known for its reactivity in coupling reactions |

| 4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide | More complex structure with additional substituents | Potentially enhanced biological activity due to multiple functional groups |

Case Studies and Research Findings

- Inhibition Studies : A study investigating the inhibition of HCV polymerase revealed that structurally related thiophene derivatives demonstrated significant antiviral activity. This suggests that this compound may share similar mechanisms of action .

- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while some thiophene derivatives exhibit low toxicity, further studies are necessary to establish comprehensive safety data for this compound .

Properties

Molecular Formula |

C11H9NO4S2 |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

5-(phenylsulfamoyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)8-6-10(17-7-8)18(15,16)12-9-4-2-1-3-5-9/h1-7,12H,(H,13,14) |

InChI Key |

QWMJCTNHMGIMOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CS2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.